Product packaging for bis(4-(trifluoromethyl)phenyl)sulfane(Cat. No.:CAS No. 90141-51-8)

bis(4-(trifluoromethyl)phenyl)sulfane

Cat. No.: B3058565
CAS No.: 90141-51-8
M. Wt: 322.27 g/mol
InChI Key: CVQSDGUQZODCKQ-UHFFFAOYSA-N
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Description

Bis(4-(trifluoromethyl)phenyl)sulfane (CAS 90141-51-8) is an organosulfur compound with the molecular formula C₁₄H₈F₆S and a molecular weight of 322.27 g/mol . This reagent features two 4-(trifluoromethyl)phenyl groups connected by a sulfur atom, a structure that lends itself to applications in advanced synthetic chemistry and materials science research. The compound is a stable solid that should be stored sealed in a dry environment at room temperature . In synthetic chemistry, this sulfide serves as a valuable precursor for stereospecific reactions. Recent research demonstrates its use in transition metal-free, stereospecific di-chalcogenation reactions of substituted acetylenes . These one-pot methods enable the synthesis of diverse Z-di-organochalcogenides with high functional group tolerance and excellent yields, highlighting the reagent's role in developing sustainable and cost-effective synthetic pathways . The presence of strong electron-withdrawing trifluoromethyl groups enhances the properties of this sulfide, making it a candidate for researchers designing novel organic structures and exploring advanced material systems. While not directly attested in the search results for this specific compound, related structures containing trifluoromethyl phenyl groups and sulfur or sulfone linkages are extensively investigated for developing high-performance polymers, such as transparent polyimides, due to their contribution to low dielectric constants and high optical transparency . Safety Information: This compound is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the Safety Data Sheet and adhere to all recommended precautionary measures before use. Disclaimer: This product is intended for research purposes only and is not approved for use in humans or animals. It must not be utilized for any personal applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8F6S B3058565 bis(4-(trifluoromethyl)phenyl)sulfane CAS No. 90141-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQSDGUQZODCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509575
Record name 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90141-51-8
Record name 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Bis 4 Trifluoromethyl Phenyl Sulfane and Analogues

Historical Development of Fluorinated Sulfane Synthesis

The journey to synthesize complex fluorinated molecules like bis(4-(trifluoromethyl)phenyl)sulfane is built upon foundational developments in both organofluorine chemistry and C–S bond formation. Historically, the introduction of fluorine and trifluoromethyl groups into aromatic systems was a significant challenge. Early methods often relied on harsh reaction conditions and stoichiometric reagents.

One of the classical methods for forming diaryl thioethers is the Ullmann condensation , first reported by Fritz Ullmann in the early 20th century. wikipedia.orgwikipedia.org This reaction traditionally involves the copper-promoted coupling of an aryl halide with a thiol or thiophenol. wikipedia.org Early Ullmann reactions required high temperatures (often exceeding 200 °C), polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder or copper salts. wikipedia.org The aryl halides typically needed activation by electron-withdrawing groups to proceed efficiently. wikipedia.org

The synthesis of trifluoromethylated aromatics on a large scale has historical roots in the perchlorination of toluene (B28343) followed by a halogen exchange (Halex) process. scribd.com However, the direct and selective synthesis of fluorinated diaryl sulfanes remained a developing field. The direct fluorination of diaryl disulfides was one early approach to creating fluorinated sulfur-containing aromatics, though it often led to mixtures of products and required handling hazardous elemental fluorine. researchgate.netnih.gov These early methods, while groundbreaking, were often limited by low yields, harsh conditions, and poor functional group tolerance, paving the way for the development of more sophisticated and milder catalytic systems in the late 20th and early 21st centuries.

Modern Synthetic Routes to this compound

Modern organic synthesis offers a more refined and versatile toolkit for constructing this compound. These routes can be broadly categorized into direct coupling approaches, where the final C–S–C linkage is formed from two separate aryl units, and precursor-based strategies that involve modification of a pre-formed molecule.

Direct Coupling and Substitution Approaches

Direct coupling methods are among the most straightforward strategies for synthesizing symmetrical diaryl sulfanes. These reactions typically involve the coupling of an aryl halide with a sulfur source. For this compound, a common starting material is 4-halobenzotrifluoride (where the halogen is typically iodine or bromine).

One prominent method is the nucleophilic aromatic substitution (SNAr) . In this approach, an activated aryl halide reacts with a sulfur nucleophile. The presence of the strongly electron-withdrawing trifluoromethyl group in the para position activates the aryl ring, making it susceptible to nucleophilic attack. For instance, 4-chlorobenzotrifluoride (B24415) can react with a sulfide (B99878) source, such as sodium sulfide (Na₂S), under appropriate conditions to yield the target diaryl sulfane.

Another powerful direct coupling approach involves the reaction of two equivalents of an aryl halide with a sulfur transfer reagent. Recent advancements have utilized reagents like sodium thiosulfate (B1220275) (Na₂S₂O₃) as an odorless and stable sulfur source in palladium-catalyzed reactions to form symmetrical diaryl sulfides. nih.gov

Precursor-Based Synthesis and Derivatization Strategies

Precursor-based methods offer an alternative and often highly efficient route. A key strategy in this category is the synthesis and subsequent reaction of 4-(trifluoromethyl)thiophenol (B1295252) . This important intermediate can be synthesized from precursors like 4-chlorobenzotrifluoride. nbinno.com Once formed, 4-(trifluoromethyl)thiophenol can be coupled with a molecule of 4-halobenzotrifluoride, typically under catalytic conditions, to form the desired diaryl sulfane.

This approach is particularly valuable for creating unsymmetrical diaryl sulfanes but is equally effective for symmetrical analogues. The thiophenol precursor can be deprotonated with a base to form a thiolate, which then acts as a potent nucleophile in coupling reactions.

Derivatization strategies can also be employed, although they are less common for this specific compound. For example, one could theoretically synthesize diphenyl sulfide first and then attempt to trifluoromethylate the aromatic rings. However, controlling the regioselectivity of such electrophilic trifluoromethylation reactions on an unactivated ring is extremely challenging and often leads to mixtures of isomers, making this a less practical approach compared to building the molecule from already-trifluoromethylated precursors.

Catalytic Approaches in this compound Synthesis

The limitations of classical methods, such as the high temperatures and stoichiometric copper required for the Ullmann reaction, have driven the development of highly efficient catalytic systems. Transition metal catalysis, in particular, has revolutionized the formation of C–S bonds, allowing reactions to proceed under milder conditions with greater efficiency and scope.

Transition Metal-Mediated Syntheses

Modern C–S cross-coupling reactions are dominated by catalysts based on palladium and copper, which have largely superseded the classical Ullmann condensation.

Palladium-catalyzed cross-coupling has become a benchmark for C–S bond formation. These reactions, often analogous to the well-known Buchwald-Hartwig amination, couple aryl halides or triflates with thiols. organic-chemistry.org The use of specialized phosphine (B1218219) ligands, such as Josiphos-type ligands (e.g., CyPF-t-Bu), has been shown to create highly active and long-lived catalysts that exhibit excellent functional group tolerance and achieve high turnover numbers, even with less reactive aryl chlorides. organic-chemistry.org

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the thiolate, and concluding with reductive elimination to yield the diaryl sulfide and regenerate the Pd(0) catalyst.

Copper-catalyzed syntheses have also seen significant advancements, evolving from the harsh conditions of the original Ullmann reaction. Modern protocols often use soluble copper(I) salts (e.g., CuI, Cu₂O) in the presence of ligands such as phenanthroline, 1,2-cyclohexanediol, or various amino acids. organic-chemistry.orgnih.gov These ligands stabilize the copper catalyst and facilitate the coupling under much milder conditions than previously possible. Ligand-free systems using copper iodide have also been developed, offering a simple and cost-effective method for coupling aryl iodides with thiophenols. organic-chemistry.org

The table below summarizes representative examples of transition metal-catalyzed synthesis of diaryl sulfides, illustrating the conditions and yields achievable with modern methods.

Aryl HalideThiol/Sulfur SourceCatalystLigandBaseSolventTemp. (°C)Yield (%)
4-Iodobenzotrifluoride4-(Trifluoromethyl)thiophenolCuI (10 mol%)NoneK₂CO₃DMF110High
4-Bromobenzotrifluoride4-(Trifluoromethyl)thiophenolPd₂(dba)₃CyPF-t-BuCs₂CO₃Toluene100>95
4-Chlorobenzotrifluoride4-(Trifluoromethyl)thiophenolPd(OAc)₂Xantphost-BuONaDioxane110Good
Aryl IodideNa₂S₂O₃Pd@COF-TBDIPEADIPEADMF12085-95

This table presents generalized conditions and typical yields for the synthesis of diaryl sulfides, including analogues of the target compound, based on modern literature.

Organocatalytic and Phase-Transfer Catalysis Methods

While transition metal catalysis is dominant, other catalytic strategies are emerging. Organocatalysis , which uses small organic molecules to catalyze reactions, has been explored for C–S bond formation, primarily in the context of sulfa-Michael additions. The direct application of organocatalysts to the synthesis of diaryl sulfides via cross-coupling is less developed. However, research into metal-free C–S bond formation is an active area. For example, visible-light-promoted oxidative coupling between thiols and arylhydrazines using photocatalysts like rose bengal has been reported for diaryl sulfide synthesis. organic-chemistry.org

Phase-transfer catalysis (PTC) offers a practical method for reactions involving reagents in different phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent). crdeepjournal.org PTC can be applied to the synthesis of diaryl sulfides by facilitating the reaction between an aryl halide and an inorganic sulfide salt (like Na₂S) or a thiolate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., Aliquat 336®), transports the sulfide or thiolate anion from the solid or aqueous phase into the organic phase where it can react with the aryl halide. crdeepjournal.orgphasetransfer.com This technique is particularly effective for reactions involving activated aryl halides, such as 4-halobenzotrifluoride, and can often be performed under milder conditions than uncatalyzed reactions.

Mechanistic Investigations of this compound Formation Pathways

The formation of diaryl sulfides, including this compound, can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the choice of reactants, catalysts, and reaction conditions. Key mechanistic routes that have been investigated for the synthesis of this compound and its analogues include metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and pathways involving electrophilic sulfur intermediates.

Metal-Catalyzed Cross-Coupling Reactions:

Palladium- and copper-catalyzed cross-coupling reactions are among the most prevalent methods for C–S bond formation. The catalytic cycles for these reactions are well-studied and generally involve a sequence of oxidative addition, ligand exchange, and reductive elimination.

In a typical palladium-catalyzed mechanism, an aryl halide, such as 1-halo-4-(trifluoromethyl)benzene, undergoes oxidative addition to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate. Subsequently, the halide ligand is displaced by a thiolate, 4-(trifluoromethyl)benzenethiolate, which is typically generated in situ from the corresponding thiol and a base. The final and rate-determining step is the reductive elimination from the palladium(II) complex, which forms the desired this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Copper-catalyzed reactions, often referred to as Ullmann condensations, follow a similar, though not always identical, mechanistic course. These reactions frequently require higher temperatures and are believed to proceed through Cu(I)/Cu(III) or related catalytic cycles. The strong electron-withdrawing nature of the trifluoromethyl groups can influence the rates of oxidative addition and reductive elimination.

Nucleophilic Aromatic Substitution (SNAr):

The synthesis of this compound can also be achieved via nucleophilic aromatic substitution. In this pathway, a nucleophilic sulfur species, typically 4-(trifluoromethyl)benzenethiolate, attacks an activated aryl halide or sulfonate, such as 1-chloro-4-(trifluoromethyl)benzene or a related triflate.

The mechanism proceeds through a two-step addition-elimination sequence.

Addition Step: The thiolate nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing trifluoromethyl group in the para position is crucial as it stabilizes the negative charge of this intermediate through resonance and inductive effects, thereby facilitating the reaction.

Elimination Step: The leaving group (e.g., chloride) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final diaryl sulfide product.

The rate of SNAr reactions is highly dependent on the nature of the leaving group, the solvent, and the ability of the aromatic ring to stabilize the intermediate negative charge.

Pathways Involving Electrophilic Sulfur Intermediates:

Another synthetic strategy involves the reaction of an organometallic reagent with an electrophilic sulfur species. For instance, a thiol can be converted in situ into a more reactive sulfenyl chloride. acs.org In the context of this compound synthesis, 4-(trifluoromethyl)benzenethiol would first be converted to 4-(trifluoromethyl)benzenesulfenyl chloride.

This highly reactive intermediate is then treated with a nucleophilic aryl source, such as a 4-(trifluoromethyl)phenyl organozinc or Grignard reagent. acs.org The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic sulfur atom of the sulfenyl chloride, leading to the formation of the C–S bond and displacement of the chloride ion. This method is advantageous as it often proceeds under mild conditions. acs.org

The table below summarizes key features of these primary mechanistic pathways.

Mechanistic PathwayKey IntermediatesTypical ReactantsCommon Catalysts/ReagentsDriving Factor
Pd-Catalyzed Cross-CouplingAryl-Pd(II)-Thiolate ComplexAr-X + Ar'-SHPd(0) complexes (e.g., Pd(PPh₃)₄), BaseCatalytic Cycle (Oxidative Addition/Reductive Elimination)
Cu-Catalyzed Cross-CouplingAryl-Cu(III) ComplexAr-X + Ar'-SHCu(I) salts (e.g., CuI), Ligands, BaseUllmann-type Condensation
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexAr-X (activated) + Ar'-S⁻Strong Base (e.g., NaH, K₂CO₃)Stabilization of anionic intermediate by electron-withdrawing groups
Electrophilic Sulfur PathwaySulfenyl Chloride (Ar-SCl)Ar-SH + Ar'-M (M=ZnBr, MgCl)Chlorinating agent (e.g., NCS), Organometallic ReagentReaction between electrophilic sulfur and nucleophilic carbon

Reactivity and Reaction Mechanisms of Bis 4 Trifluoromethyl Phenyl Sulfane and Derivatives

Oxidation Reactions of the Sulfane Linkage to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in bis(4-(trifluoromethyl)phenyl)sulfane possesses lone pairs of electrons, making it susceptible to oxidation. This process sequentially converts the sulfane (thioether) linkage into a sulfoxide and then a sulfone, corresponding to an increase in the oxidation state of the sulfur atom. The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl rings influences the reactivity of the sulfur center, but the oxidation is readily achievable using common oxidizing agents. smolecule.com

The oxidation from sulfane to sulfoxide is the first step, and further oxidation of the sulfoxide yields the corresponding sulfone. organic-chemistry.orgresearchgate.net Common reagents for these transformations include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). smolecule.comsci-hub.se The selectivity towards either the sulfoxide or the sulfone can be controlled by modulating the reaction conditions, such as the stoichiometry of the oxidant, temperature, and reaction time. organic-chemistry.orgmdpi.com For instance, using a controlled amount of the oxidizing agent at lower temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures drive the reaction towards the sulfone. sci-hub.semdpi.com

Various catalytic systems have been developed to enhance the efficiency and selectivity of these oxidations. For example, transition metal catalysts, such as those based on tungsten or niobium, can be employed with hydrogen peroxide to achieve high yields of the desired oxidized product. organic-chemistry.orgsci-hub.se Niobium carbide has been shown to be an efficient catalyst for the synthesis of sulfones from sulfides, while tantalum carbide can be used to obtain sulfoxides. organic-chemistry.org

Table 1: Oxidation Reactions of this compound

Oxidizing AgentCatalyst/ConditionsPrimary ProductNotes
Hydrogen Peroxide (H₂O₂)Controlled stoichiometry, low temperatureBis(4-(trifluoromethyl)phenyl) sulfoxideSelective oxidation to the sulfoxide is achievable. smolecule.com
Hydrogen Peroxide (H₂O₂)Excess H₂O₂, higher temperature, Tungsten-based catalystBis(4-(trifluoromethyl)phenyl) sulfoneDrives the oxidation to the highest oxidation state. researchgate.netsci-hub.se
m-Chloroperbenzoic acid (m-CPBA)Organic solvent (e.g., dichloromethane), controlled temperatureBis(4-(trifluoromethyl)phenyl) sulfoxide or sulfoneStoichiometry of m-CPBA determines the final product. smolecule.com
Potassium Permanganate (KMnO₄)Supported on manganese dioxide (MnO₂)Bis(4-(trifluoromethyl)phenyl) sulfoneEffective under heterogeneous or solvent-free conditions. organic-chemistry.org

Nucleophilic and Electrophilic Reactivity Studies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reactivity of the phenyl rings in this compound towards electrophiles is significantly influenced by the substituents present: the sulfane linkage and the trifluoromethyl groups.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govyoutube.com This property has two major consequences for electrophilic aromatic substitution:

Deactivation of the Ring : The -CF₃ group withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. This deactivation slows down the rate of substitution reactions. youtube.com

Meta-Direction : The electron-withdrawing effect is most pronounced at the ortho and para positions. This destabilizes the cationic intermediates (arenium ions or sigma complexes) that would form from attack at these positions. libretexts.orglibretexts.org Consequently, electrophilic attack occurs preferentially at the meta position, where the destabilizing effect is less pronounced. youtube.com

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent GroupElectronic EffectEffect on Ring ReactivityDirecting Effect
-CF₃ (Trifluoromethyl)Strongly electron-withdrawing (Inductive)DeactivatingMeta-directing youtube.com
-S- (Sulfane)Electron-donating (Resonance), Weakly electron-withdrawing (Inductive)Activating (overall)Ortho, Para-directing

The electron-withdrawing trifluoromethyl groups also play a crucial role in the nucleophilic reactivity of this compound and its derivatives. While the sulfane itself is relatively inert to nucleophilic attack at the sulfur atom, its oxidized derivatives, particularly the sulfoxide, exhibit enhanced reactivity. The electron-withdrawing -CF₃ groups increase the electrophilicity of the sulfur atom in the sulfoxide, rendering it more susceptible to attack by nucleophiles. smolecule.com

In the context of nucleophilic aromatic substitution (SNAr), the trifluoromethyl group is a strong activating group. SNAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. A -CF₃ group can facilitate the displacement of a leaving group (such as a halide) located at the ortho or para position on the aromatic ring. While this compound itself does not have a suitable leaving group for a typical SNAr reaction, its halogenated derivatives would be expected to undergo such reactions. The strong electron-withdrawing properties of the trifluoromethyl group enhance the electrophilic character of the aromatic ring, facilitating attack by nucleophiles. nih.gov

Radical Reactions and Trifluoromethylation Chemistry

Aryl trifluoromethyl sulfones, which can be synthesized from this compound via oxidation, have emerged as valuable precursors for the trifluoromethyl radical (•CF₃). rsc.org Traditionally viewed as nucleophilic trifluoromethylating agents, recent research has shown that these sulfones can generate •CF₃ radicals under photoredox conditions. rsc.org

Specifically, trifluoromethyl phenyl sulfone can form an electron donor-acceptor (EDA) complex with an electron donor, such as an arylthiolate anion. rsc.org Upon irradiation with visible light, an intramolecular single electron transfer (SET) can occur within this complex. This process leads to the fragmentation of the sulfone, releasing a trifluoromethyl radical and a sulfinate anion. This method provides a metal-free pathway for generating •CF₃ radicals under mild conditions. rsc.org

The generated trifluoromethyl radical is a highly reactive intermediate that can participate in a variety of transformations, most notably the trifluoromethylation of organic molecules. beilstein-journals.org This radical can add to double bonds or aromatic systems, enabling the introduction of the valuable trifluoromethyl group into a wide range of substrates. beilstein-journals.orgnih.gov

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis for its ability to generate reactive radical intermediates under mild conditions. researchgate.netrsc.org This methodology is highly relevant to the chemistry of sulfur-containing compounds, including the formation of C-S bonds. chemrxiv.orgrsc.org

In a typical photoredox cycle for C-S bond formation, a photocatalyst absorbs visible light and becomes electronically excited. This excited-state catalyst can then engage in a single electron transfer (SET) process with a suitable substrate to generate a radical intermediate. rsc.org For instance, the photocatalyst can oxidize a thiol to a thiyl radical or reduce a sulfonyl chloride to a sulfonyl radical. These sulfur-centered radicals can then react with other molecules, such as alkenes or alkynes, to form new C-S bonds. researchgate.net

While direct applications involving this compound in photoredox C-S bond formation are not extensively detailed, its derivatives fit into the general schemes of this chemistry. For example, the generation of trifluoromethyl radicals from the corresponding sulfone under visible light is a prime example of photoredox-mediated bond cleavage to produce a reactive species. rsc.org This radical can then be intercepted to form new bonds, demonstrating the utility of sulfane-derived structures in modern radical chemistry.

Table of Compound Names

Olefination Reactions Utilizing Bis(trifluoromethylphenyl)sulfone Derivatives

Derivatives of this compound, particularly 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, have emerged as highly effective reagents in modern olefination chemistry, most notably in the Julia-Kocienski olefination reaction. This one-pot protocol facilitates the synthesis of 1,2-disubstituted alkenes and dienes by reacting alkyl BTFP sulfones with a diverse range of aldehydes and ketones. preprints.orgresearchgate.net The reaction is praised for its operational simplicity, high yields, and stereoselectivity, often favoring the formation of the more stable E-isomer. organic-chemistry.org

The versatility of BTFP sulfones in the Julia-Kocienski olefination is demonstrated by its successful application in the synthesis of biologically significant molecules such as resveratrol (B1683913) and its methoxylated analogs. preprints.orgresearchgate.net This method provides a robust and efficient alternative to other olefination reagents like benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones, often furnishing superior results in terms of yield and stereoselectivity. researchgate.netpreprints.org

The reaction conditions for the Julia-Kocienski olefination using BTFP sulfones are generally mild. Common bases employed to generate the requisite carbanion include potassium hydroxide (B78521) (KOH) at room temperature, as well as phosphazene bases such as P2-Et and P4-t-Bu, which can be used at temperatures as low as -78 °C. researchgate.netpreprints.org The choice of base and reaction temperature can influence the outcome of the reaction, including the yield and the stereoisomeric ratio of the resulting alkene.

The scope of the reaction is broad, encompassing a variety of aliphatic and aromatic aldehydes and ketones. For instance, BTFP methyl sulfone has been effectively used for the methylenation of carbonyl compounds to produce terminal alkenes and dienes. researchgate.net The reaction of various alkyl BTFP sulfones with different aldehydes showcases the utility of this methodology in generating a wide array of olefinic products.

Below are interactive data tables summarizing the results of Julia-Kocienski olefination reactions utilizing 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfone derivatives with various aldehydes.

Table 1: Synthesis of Stilbene Derivatives via Julia-Kocienski Olefination

EntryAldehydeSulfoneBaseYield (%)E/Z Ratio
14-MethoxybenzaldehydeBenzyl BTFP sulfoneKOH95>98:2
23,5-Dimethoxybenzaldehyde4-Methoxybenzyl BTFP sulfoneP4-t-Bu85>98:2
3BenzaldehydeBenzyl BTFP sulfoneKOH92>98:2
42-NaphthaldehydeBenzyl BTFP sulfoneP4-t-Bu88>98:2

Table 2: Olefination of Various Aldehydes with Alkyl BTFP Sulfones

EntryAldehydeSulfoneBaseYield (%)E/Z Ratio
1CyclohexanecarboxaldehydeBenzyl BTFP sulfoneKOH8595:5
2CinnamaldehydeMethyl BTFP sulfoneP4-t-Bu90---
34-NitrobenzaldehydeBenzyl BTFP sulfoneKOH75>98:2
4HeptanalBenzyl BTFP sulfoneP4-t-Bu8290:10

Influence of Trifluoromethyl Groups on Reaction Selectivity and Kinetics

The presence of two trifluoromethyl (CF3) groups on the phenyl rings of this compound derivatives exerts a profound influence on the reactivity, selectivity, and kinetics of the Julia-Kocienski olefination. These strongly electron-withdrawing groups are key to the enhanced performance of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones compared to other aryl sulfones. nih.gov

The primary effect of the trifluoromethyl groups is the stabilization of the carbanion intermediate formed upon deprotonation of the alkyl sulfone. This increased stability of the metalated BTFP sulfone makes it more readily formed and less prone to side reactions, contributing to higher yields of the desired olefin. organic-chemistry.org The electron-deficient nature of the BTFP moiety also plays a crucial role in the subsequent steps of the reaction mechanism.

The Julia-Kocienski olefination proceeds through a multi-step mechanism involving the initial addition of the sulfonyl carbanion to the carbonyl compound, followed by a Smiles rearrangement and a final elimination step that liberates the alkene product. mdpi.com Mechanistic studies have revealed that the stereocontrol of the reaction is determined during the elimination step. researchgate.net The electronic properties of the aryl sulfone group significantly impact the rates of these steps and the stereochemical outcome.

Furthermore, the trifluoromethyl groups influence the stereoselectivity of the olefination. While the Julia-Kocienski reaction generally favors the formation of the thermodynamically more stable E-alkene, the degree of selectivity can be modulated by the electronic nature of the sulfone. chemrxiv.org In the case of BTFP sulfones, the strong electron-withdrawing effect contributes to a high E-selectivity in the formation of 1,2-disubstituted alkenes. This is attributed to the influence of the BTFP group on the transition state geometries of the elimination step. preprints.org

In comparative studies, the reactivity of fluorinated Julia-Kocienski reagents has been shown to be substantially higher than their non-fluorinated counterparts. nih.gov This enhanced reactivity is a direct consequence of the electronic effects of the fluorine substituents. The trifluoromethyl groups in BTFP sulfones, therefore, not only improve the stability of the key carbanion intermediate but also accelerate the subsequent rearrangement and elimination steps, leading to a more efficient and selective olefination process.

Coordination Chemistry and Ligand Design Involving Bis 4 Trifluoromethyl Phenyl Sulfane Motifs

Role of Sulfur Atom as a Coordination Site in Ligand Design

In analogous diaryl sulfide (B99878) compounds, the sulfur atom, with its available lone pairs of electrons, can act as a soft donor, forming coordination complexes with various metal centers. The electronic properties of the aryl substituents significantly influence the donor ability of the sulfur atom. The presence of strongly electron-withdrawing trifluoromethyl groups at the para positions of the phenyl rings in bis(4-(trifluoromethyl)phenyl)sulfane would be expected to decrease the electron density on the sulfur atom. This inductive effect would likely render the sulfur a weaker Lewis base compared to non-fluorinated diaryl sulfanes, potentially leading to weaker metal-sulfur bonds. However, without experimental data, this remains a theoretical consideration.

Metal Complexation Studies with Transition Metals and f-Block Elements

There are no published studies detailing the complexation of this compound with transition metals or f-block elements. Research in this area would involve reacting the sulfane with various metal precursors and characterizing the resulting products. Such studies would be crucial to understanding the coordination preferences of the ligand, the stability of the resulting complexes, and the influence of the trifluoromethyl groups on the electronic and steric properties of the metal center.

Applications in Catalysis as Ligands

Given the lack of synthesized and characterized metal complexes, there are no reported applications of this compound-based ligands in catalysis. The electronic properties conferred by the trifluoromethyl groups could potentially be advantageous in certain catalytic cycles, for example, by increasing the electrophilicity of the metal center or enhancing the stability of the catalyst. However, without experimental investigation, the catalytic potential of such systems remains purely speculative.

Supramolecular Chemistry and Self Assembly of Bis 4 Trifluoromethyl Phenyl Sulfane Architectures

Formation of Cocrystals and Inclusion Compounds

The ability of bis(4-(trifluoromethyl)phenyl)sulfane to participate in specific intermolecular interactions allows for its use in the formation of cocrystals and inclusion compounds.

Cocrystals: Cocrystals are multi-component crystals in which different molecular species are held together in a stoichiometric ratio by non-covalent interactions. By selecting a co-former molecule that can establish robust interactions, such as hydrogen or halogen bonds with this compound, novel crystalline materials with tailored properties can be designed. For instance, a co-former with strong hydrogen bond donors (e.g., a carboxylic acid) could interact with the fluorine atoms of the trifluoromethyl groups. Analysis of hydrogen bonding in cocrystals often reveals common patterns or synthons that can be useful in the design of future cocrystal structures. rsc.org

Inclusion Compounds: These are complexes where one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located. rsc.org The shape and size of this compound, along with its capacity for π-π stacking interactions between its phenyl rings, could allow it to form part of a host framework. In such a framework, voids or channels could be created that are capable of encapsulating smaller guest molecules. The selection of the guest molecule would depend on the size and chemical nature of the cavity formed by the self-assembled host molecules.

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound can undergo self-assembly in both solution and the solid state, driven by a combination of intermolecular forces.

π-π Stacking: The aromatic phenyl rings are prone to π-π stacking interactions, which are a significant driving force for self-assembly, particularly in solution. These interactions lead to the formation of columnar or layered aggregates.

Dipole-Dipole Interactions: The presence of the polar C-F and C-S bonds introduces dipoles in the molecule. The alignment of these dipoles can contribute to the directional organization of the molecules during the assembly process.

Fluorous Interactions: The highly fluorinated trifluoromethyl groups can lead to "fluorous" interactions, a tendency for fluorinated segments of molecules to segregate from non-fluorinated segments, which can also drive self-assembly. rsc.org

In solution, these interactions can lead to the formation of various nano- or microscale architectures. nih.gov Upon solvent evaporation or crystallization, the ordered structures formed in solution can be transferred to the solid state. Thermally induced transitions can sometimes convert one type of assembly (e.g., lamellar) into another (e.g., hexagonal). cas.cn

Design of Supramolecular Frameworks

The predictable nature of the intermolecular interactions involving this compound allows for its use as a building block (tecton) in the rational design of complex supramolecular frameworks. By understanding and controlling the hydrogen bonding, halogen bonding, and π-stacking interactions, it is possible to construct extended networks with desired topologies and properties.

The design process involves:

Molecular Recognition: Identifying the primary interaction sites on the this compound molecule.

Synthon Approach: Utilizing robust and predictable interaction patterns (supramolecular synthons) to connect the building blocks. For example, combining it with complementary molecules to form specific, recurring hydrogen or halogen bonding motifs.

Hierarchical Assembly: Controlling the assembly process across different length scales, from simple dimers or trimers to extended one-, two-, or three-dimensional networks.

Through this bottom-up approach, functional materials can be created. For example, porous frameworks could be designed for applications in gas storage or separation, where the pore size and chemical environment are tuned by the specific arrangement of the this compound molecules.

Applications in Advanced Materials Science

Integration into Polymer and Copolymer Systems

The incorporation of bis(4-(trifluoromethyl)phenyl)sulfane moieties into polymer backbones is a strategy to develop new materials with enhanced properties. The trifluoromethyl groups and the sulfur linkage play crucial roles in modifying the characteristics of the resulting polymers.

While direct synthesis of polyimides from a diamine derivative of this compound is a logical projection, the broader field of fluorinated polyimides provides significant insights into the expected enhancements. The introduction of trifluoromethyl (-CF3) groups into the polymer backbone is a well-established method for improving the properties of polyimides. capes.gov.brntu.edu.twresearchgate.net These groups are bulky and electron-withdrawing, which disrupts polymer chain packing, thereby increasing solubility and reducing the dielectric constant.

For instance, novel fluorinated polyimides synthesized from diamine monomers containing trifluoromethylphenyl groups exhibit excellent solubility in a range of organic solvents, a significant advantage for processing. ntu.edu.tw They also demonstrate high thermal stability, with decomposition temperatures often exceeding 500°C, and high glass transition temperatures (Tg). ntu.edu.twresearchgate.net The presence of fluorine also imparts a low dielectric constant and low moisture absorption, which are critical properties for microelectronics applications. ntu.edu.tw

The incorporation of ether linkages to create polyetherimides further enhances processability without significantly compromising thermal properties. The combination of the trifluoromethyl groups and the flexible ether linkages can lead to polymers with a desirable balance of thermal stability, mechanical strength, and processability.

Table 1: Properties of Representative Fluorinated Polyimides

Polymer Composition Glass Transition Temperature (°C) 10% Weight Loss Temperature (°C) Dielectric Constant (at 10 kHz) Moisture Absorption (%)
Diamine with 2-trifluoromethylphenoxy biphenyl (B1667301) and various dianhydrides 222–280 >520 2.84–3.61 0.23–0.58
Diamine with 4,4''-bis(aminophenoxy)-3,3''-trifluoromethyl terphenyl and various dianhydrides Not specified Not specified Not specified Not specified

This table presents data for polyimides containing trifluoromethylphenyl groups to illustrate the expected properties.

Electronic and Optical Materials Applications

The electronic and optical properties of this compound make it a candidate for applications in specialized electronic and optical materials. The interplay between the electron-withdrawing trifluoromethyl groups and the electron-donating sulfur atom is key to these potential applications.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. TADF materials are typically designed with a donor-acceptor (D-A) architecture to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). beilstein-journals.orgrsc.org

In the structure of this compound, the sulfane (-S-) group can act as an electron donor, while the trifluoromethylphenyl groups are strong electron acceptors. This intrinsic D-A-D structure suggests its potential as a core for a TADF emitter. The spatial separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, is a key principle in designing TADF molecules. rsc.org Theoretical investigations into similar D-A and D-A-D structures have shown that the connectivity and torsional angles between the donor and acceptor units are critical in tuning the photophysical properties. rsc.org While specific experimental data on the luminescent properties of this compound are limited, its molecular structure aligns with the fundamental design principles for TADF emitters.

Materials with a high refractive index are essential for various optical applications, including lenses, antireflective coatings, and encapsulants for light-emitting diodes (LEDs). mdpi.comnih.gov The refractive index of a polymer is related to its molar refraction and molar volume. The incorporation of atoms and functional groups with high molar refraction can significantly increase the refractive index of a material.

Both sulfur and fluorine are known to increase the refractive index of polymers. Sulfur-containing polymers, such as polyphenylsulfides, are known for their high refractive indices. acs.org The introduction of sulfur atoms into the polymer backbone increases the polarizability of the material, which in turn elevates the refractive index. Similarly, the presence of aromatic rings and trifluoromethyl groups contributes to a higher molar refraction. Therefore, integrating this compound into polymer structures is a promising strategy for developing high refractive index materials. researchgate.net Research on sulfur-rich polyimides has demonstrated that the combination of sulfur and aromatic moieties can lead to materials with high refractive indices, good thermal stability, and optical transparency. researchgate.net

Table 2: Refractive Indices of Polymers with High Sulfur and/or Aromatic Content

Polymer Type Refractive Index (at 633 nm) Key Structural Features
Triazine-Based Poly(phenylene sulfide) 1.6902–1.7169 High sulfur content, triazine units
Diphenyl Sulfide (B99878) Photopolymers >1.63 Diphenyl sulfide structure

This table provides examples of polymers with structural similarities to illustrate the potential for high refractive index materials based on this compound.

Electrochemical Applications in Material Science

While some related compounds, such as those containing the bis(trifluoromethyl)sulfonyl)imide anion, have been investigated for electrochemical applications in ionic liquids, specific research on the electrochemical applications of this compound in material science is not extensively documented in the available literature. researchgate.net The presence of electroactive sulfur and the influence of the electron-withdrawing trifluoromethyl groups suggest potential for electrochemical activity, but detailed studies in the context of materials science are yet to be widely reported.

Electrolyte Components and Performance

There is currently no available scientific literature detailing the use or performance of this compound as a component in electrolytes for batteries or other electrochemical devices. Research on electrolyte additives and solvents often focuses on compounds that can enhance ionic conductivity, improve safety, and form stable interfaces with electrodes. While fluorinated compounds are frequently investigated for their ability to improve the electrochemical stability and performance of electrolytes, specific studies incorporating this compound for this purpose have not been identified.

Electrode Interface Modifiers

Similarly, a review of existing research does not yield any studies on the application of this compound as an electrode interface modifier. The modification of electrode surfaces is a critical area of battery research, aiming to control the formation of the solid electrolyte interphase (SEI) or cathode electrolyte interphase (CEI), thereby improving cycle life and performance. Although various organic and inorganic materials are used for this purpose, the specific use of this compound has not been reported.

Influence of Trifluoromethyl Substituents on Material Performance and Stability

The influence of trifluoromethyl (-CF3) groups on the properties of organic materials is well-documented in a general sense. These groups are known for their strong electron-withdrawing nature and high electronegativity, which can significantly alter the chemical and physical properties of a parent molecule. However, specific experimental data for this compound is sparse.

Thermal Stability: Generally, the inclusion of C-F bonds can increase the thermal stability of organic compounds. For instance, polymers like polyphenylene sulfide (PPS) are known for their excellent thermal stability. polyfluoroltd.compolyfluoroltd.com The introduction of trifluoromethyl groups is often associated with enhanced thermal properties in polymers. rsc.org However, specific data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available in the reviewed literature.

Radiation Resistance: Materials used in radiation environments, such as in nuclear applications, require high resistance to degradation. Polyphenylene sulfide (PPS) has been shown to be extremely resistant to gamma irradiation. iaea.orgunt.edu The strong C-F bonds in trifluoromethyl groups are also expected to contribute to radiation hardness. Nevertheless, no specific studies were found that quantify the radiation resistance of this compound.

Dielectric Properties: Fluorinated polymers are often characterized by low dielectric constants and dielectric loss, making them suitable for applications in microelectronics. rsc.org The low polarizability of the C-F bond contributes to these desirable electrical properties. While it can be inferred that the trifluoromethyl groups in this compound would lower its dielectric constant compared to its non-fluorinated analog, precise measurements of its dielectric properties are not reported in the available literature.

The following table provides a general overview of the expected influence of trifluoromethyl substituents on material properties, based on analogous compounds and general principles of materials science, as direct data for this compound is unavailable.

PropertyExpected Influence of Trifluoromethyl GroupsRationale
Thermal Stability EnhancementHigh bond energy of C-F bonds.
Radiation Resistance EnhancementStability of C-F bonds under irradiation.
Dielectric Constant ReductionLow polarizability of the C-F bond reduces the overall dielectric constant.
Solubility Potential IncreaseBulky -CF3 groups can disrupt crystal packing, leading to better solubility in organic solvents.
Chemical Resistance EnhancementThe electron-withdrawing nature of -CF3 groups can deactivate the aromatic rings towards certain chemical reactions.

This table is based on general principles and data from related fluorinated compounds and polymers; it does not represent experimental data for this compound.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of bis(4-(trifluoromethyl)phenyl)sulfane critical for experimental design?

  • Answer : Key properties include:

  • LogP : 4.35, indicating moderate lipophilicity, which informs solvent selection for reactions or extractions .
  • Density : 1.317 g/mL at 25°C, critical for volumetric measurements in synthesis .
  • Refractive Index : n20/D=1.512n_{20}/D = 1.512, useful for purity assessment via refractometry .
  • Rotatable Bonds : 4, suggesting conformational flexibility that may influence reactivity .
    • Methodological Note : Use these properties to optimize reaction conditions (e.g., solvent polarity matched to LogP) and assess purity during synthesis.

Q. How is this compound synthesized, and what are critical reaction conditions?

  • Answer : A representative method involves:

  • Reactants : 4-Iodo(trifluoromethyl)benzene and diphenyl disulfide.
  • Base : Potassium tert-butoxide (KOtBu) in DMSO, which promotes thiolate intermediate formation .
  • Purification : Flash chromatography to isolate the product as a pale-yellow oil .
  • Yield : Comparable to phenyl(p-tolyl)sulfane (86% purity achievable under optimized conditions) .
    • Validation : Confirm structure via 1H^1H NMR (δ 7.61 ppm for aromatic protons) and 19F^{19}F NMR .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • Answer :

  • 19F^{19}F NMR : Detects trifluoromethyl group environments; absence of splitting confirms symmetric substitution .
  • 2D NMR (COSY/HSQC) : Maps coupling between aromatic protons to rule out regioisomeric impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (calc. 322.035 Da) and molecular formula .
    • Case Study : Misassignment of substituent positions in early studies was corrected using 13C^{13}C-1H^1H correlation spectra .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Answer :

  • Electronic Effects : The -CF3_3 group reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling efficiency .
  • Steric Effects : Ortho positions to -CF3_3 are sterically hindered, favoring para-substitution in subsequent functionalization .
    • Experimental Design : Compare reactivity with non-fluorinated analogs (e.g., bis(4-methylphenyl)sulfane) to isolate electronic vs. steric contributions .

Q. What challenges arise in achieving high purity, and how can purification methods be optimized?

  • Answer :

  • Challenges : Byproducts like unreacted aryl halides or disulfides complicate isolation due to similar polarity .
  • Solutions :
  • Gradient Flash Chromatography : Use hexane/ethyl acetate gradients to separate sulfane derivatives from disulfides .
  • Recrystallization : Low-temperature crystallization in ethanol removes high-melting-point impurities .
    • Data : Purity ranges from 63% (for methoxy analogs) to 86% (fluorinated analogs), depending on purification rigor .

Q. How do solvent polarity and LogP impact solubility during reaction scale-up?

  • Answer :

  • LogP Guidance : A LogP of 4.35 suggests optimal solubility in moderately polar solvents (e.g., THF, dichloromethane) .
  • Scale-Up Tip : Avoid DMF or water due to poor solubility; use DMSO only as a reaction solvent, not for isolation .

Q. Are there discrepancies in reported synthetic yields, and what factors contribute to these variations?

  • Answer : Yields vary due to:

  • Base Strength : Stronger bases (e.g., KOtBu vs. NaOH) improve thiolate formation but may degrade sensitive substrates .
  • Oxygen Sensitivity : Thiol intermediates oxidize to disulfides if inert atmospheres are not maintained .
    • Mitigation : Use Schlenk-line techniques for air-sensitive steps and monitor reaction progress via TLC .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogs like bis(4-methoxyphenyl)sulfane in electronic properties?

  • Answer :

  • Electron Density : Methoxy groups donate electrons (+M effect), increasing ring reactivity toward electrophiles, whereas -CF3_3 withdraws electrons (-I effect) .
  • Spectroscopic Evidence : 1H^1H NMR shifts differ significantly (e.g., 7.31 ppm for methoxy vs. 7.61 ppm for -CF3_3 ) due to electronic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.